N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide
Overview
Description
N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide, more commonly referred to as CMPA, is a synthetic compound that has been studied for its potential applications in scientific research. CMPA is a cyclic amide that has been used in various laboratory experiments because of its ability to act as a substrate for enzymes and its low toxicity.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide involves the reaction of 3-chloro-4-methylbenzoic acid with cyclohexylamine to form N-(3-chloro-4-methylphenyl)cyclohexylamine, which is then reacted with ethyl chloroacetate to form N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate. The final step involves the hydrolysis of the ester to form the desired compound.
Starting Materials
3-chloro-4-methylbenzoic acid, cyclohexylamine, ethyl chloroacetate
Reaction
Step 1: 3-chloro-4-methylbenzoic acid is reacted with cyclohexylamine in the presence of a coupling reagent such as EDC or DCC to form N-(3-chloro-4-methylphenyl)cyclohexylamine., Step 2: N-(3-chloro-4-methylphenyl)cyclohexylamine is reacted with ethyl chloroacetate in the presence of a base such as NaH or K2CO3 to form N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate., Step 3: The ester N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate is hydrolyzed using an acid such as HCl or H2SO4 to form the desired compound N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide.
Scientific Research Applications
CMPA has been used in various laboratory experiments due to its ability to act as a substrate for enzymes and its low toxicity. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 and human leukocyte elastase. It has also been used as a substrate in studies of the metabolism of drugs and other compounds. CMPA has been used to study the effects of drug metabolism on the body and to identify potential drug targets.
Mechanism Of Action
CMPA acts as a substrate for various enzymes, including cyclooxygenase-2 and human leukocyte elastase. When it is used as an inhibitor, it binds to the active site of the enzyme and blocks its action. CMPA also acts as a substrate for drug metabolism, where it is broken down into smaller molecules that can be used by the body.
Biochemical And Physiological Effects
CMPA has been shown to have various biochemical and physiological effects when used in laboratory experiments. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to reduce inflammation by inhibiting the activity of human leukocyte elastase, which is involved in the degradation of extracellular matrix proteins. CMPA has also been shown to have a protective effect on cells, as it has been shown to reduce the damage caused by ultraviolet radiation.
Advantages And Limitations For Lab Experiments
CMPA has several advantages when used in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also non-toxic and has a low potential for causing adverse effects. However, it has some limitations, such as its low solubility in water and its instability at high temperatures.
Future Directions
There are several potential future directions for the use of CMPA in scientific research. It could be used as an inhibitor of various enzymes, such as cyclooxygenase-2, to study the effects of drug metabolism on the body. It could also be used as a substrate for drug metabolism to identify potential drug targets. Additionally, it could be used to study the effects of ultraviolet radiation on cells and to develop protective compounds. Finally, it could be used to study the effects of other compounds on biochemical and physiological processes.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWTYBWEKQQWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322444 | |
Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
CAS RN |
332908-84-6 | |
Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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